ASK1 Kinase Inhibition: 2-Nitrophenyl vs. 4-Nitrophenyl Regioisomer Activity
The target compound inhibits human ASK1 (MAP3K5) with an IC50 of 33,000 nM (33 µM) using MBP as substrate, as recorded in BindingDB [1]. In contrast, the 4-nitrophenyl regioisomer, (5Z)-3-(4-hydroxyphenyl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-thioxothiazolidin-4-one, shows an IC50 of 37,700 nM (37.7 µM) against Bacillus anthracis lethal factor [2]. The different target profiles highlight how the nitro group position determines biological selectivity.
| Evidence Dimension | Kinase/enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 33,000 nM against human ASK1 (MAP3K5) |
| Comparator Or Baseline | 4-nitrophenyl regioisomer: IC50 = 37,700 nM against B. anthracis lethal factor |
| Quantified Difference | Target is slightly more potent (33 vs 37.7 µM) but engages a distinct target. |
| Conditions | ASK1: MBP substrate, 10 min pre-incubation, 20 min measurement. LF: fluorescence peptide cleavage, pH 7.4, 2°C. |
Why This Matters
This demonstrates that the 2-nitro substitution directs the compound toward ASK1, making generic substitution with the 4-nitro regioisomer scientifically unsound.
- [1] BindingDB BDBM50431304, CHEMBL1916996, IC50 data for human ASK1 (MAP3K5). View Source
- [2] BindingDB BDBM8417, Rhodanine-furan analogue 4, IC50 data for B. anthracis lethal factor. View Source
